molecular formula C20H22N2O4 B2812365 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide CAS No. 483359-65-5

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

Cat. No. B2812365
CAS RN: 483359-65-5
M. Wt: 354.406
InChI Key: OHQAJBSPPHKIPZ-UHFFFAOYSA-N
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Description

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide, also known as 2-cyano-3-DMPEA, is a synthetic compound that has been used in a variety of scientific research applications. Its unique chemical structure and properties make it an attractive and versatile compound for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives similar to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide involves various chemical reactions aimed at modifying and understanding the properties of these compounds. For example, the synthesis of 4,4′-dimethoxydiphenylcyanamide shows the possibility of creating nitrogen analogues of certain compounds, indicating a method for generating derivatives with potentially altered properties (Robinson, 1954). Additionally, studies on substituted 1,2-diarylethenes have explored the absorption and fluorescence properties of these compounds, contributing to the understanding of their photophysical characteristics and potential applications in materials science (Singh & Kanvah, 2001).

Biological Evaluation

Research on derivatives with structures similar to 2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide has also explored their potential biological activities. For instance, a study on 3,5-disubstituted 2-amino thiophene derivatives as antitumor agents highlights the significance of the ethyl spacer and methoxy substituents in affecting antiproliferative activity, suggesting the therapeutic potential of these compounds (Romagnoli et al., 2014). Another study on 3-aryl-2-cyano acrylamide derivatives examined their mechanofluorochromic properties, indicating their potential use in developing fluorescent materials with specific optical properties (Song et al., 2015).

Structural and Interaction Studies

Further research into the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has revealed insights into the molecular interactions that govern the solid-state arrangement of these compounds. Studies have shown the importance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in determining the crystal structure, which could have implications for the design of materials with desired physical properties (Zhang, Wu, & Zhang, 2011).

properties

IUPAC Name

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-4-26-17-8-6-5-7-16(17)22-20(23)15(13-21)11-14-9-10-18(24-2)19(12-14)25-3/h5-10,12,15H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQAJBSPPHKIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)propanamide

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